molecular formula C10H10Br2O3 B015191 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid CAS No. 77820-32-7

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B015191
CAS No.: 77820-32-7
M. Wt: 337.99 g/mol
InChI Key: MWJORQFVICKTJV-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of propanoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and a methoxyphenyl group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid typically involves the bromination of 3-(4-methoxyphenyl)propanoic acid. The reaction is carried out by treating the starting material with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.

    Reduction Reactions: The compound can be reduced to form 3-(4-methoxyphenyl)propanoic acid by using reducing agents like zinc and hydrochloric acid.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Zinc and hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products

    Substitution: Hydroxy derivatives.

    Reduction: 3-(4-methoxyphenyl)propanoic acid.

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
  • 2,3-Dibromo-3-(3,4-dimethoxyphenyl)propanoic acid
  • 2,3-Dibromo-3-phenylpropanoic acid

Uniqueness

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of the methoxy group at the para position of the phenyl ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,3-dibromo-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJORQFVICKTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333177
Record name 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77820-32-7
Record name 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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